Trifluralin Trifluralin Trifluralin is a yellow-orange crystalline solid. Denser than water and not soluble in water. Hence sinks in water. Melting point 48.5-49°C. Used as a selective pre-emergence herbicide.
Trifluralin is a substituted aniline that is N,N-dipropylaniline substituted by a nitro groups at positions 2 and 6 and a trifluoromethyl group at position 4. It is an agrochemical used as a pre-emergence herbicide. It has a role as an environmental contaminant, a xenobiotic, a herbicide and an agrochemical. It is a C-nitro compound, a member of (trifluoromethyl)benzenes and a substituted aniline.
Trifluralin is used as a herbicide. No information is available on the acute (short-term), chronic (long- term), reproductive, developmental, or carcinogenic effects of trifluralin in humans. Decreased weight gain and effects on the blood and liver were observed in dogs chronically exposed to trifluralin in their diet. Skeletal abnormalities and depressed fetal weight were observed in the offspring of rodents exposed via gavage (experimentally placing the chemical in the stomach). Increased incidences of urinary tract tumors and thyroid tumors were observed in rats exposed to trifluralin in their diet. Trifluralin did not produce statistically significant increases in tumors in other studies. EPA has classified trifluralin as a Group C, possible human carcinogen (cancer-causing agent).
Brand Name: Vulcanchem
CAS No.: 1582-09-8
VCID: VC0545854
InChI: InChI=1S/C13H16F3N3O4/c1-3-5-17(6-4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h7-8H,3-6H2,1-2H3
SMILES: CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Molecular Formula: C13H16F3N3O4
Molecular Weight: 335.28 g/mol

Trifluralin

CAS No.: 1582-09-8

Inhibitors

VCID: VC0545854

Molecular Formula: C13H16F3N3O4

Molecular Weight: 335.28 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Trifluralin - 1582-09-8

CAS No. 1582-09-8
Product Name Trifluralin
Molecular Formula C13H16F3N3O4
Molecular Weight 335.28 g/mol
IUPAC Name 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline
Standard InChI InChI=1S/C13H16F3N3O4/c1-3-5-17(6-4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h7-8H,3-6H2,1-2H3
Standard InChIKey ZSDSQXJSNMTJDA-UHFFFAOYSA-N
Impurities Technical-grade trifluralin may be contaminated with N-nitrosodi-n-propylamine. This compound is present as a result of a side-reaction between nitrosating agents and di-n-propylamine during an amination step in the manufacturing process.
SMILES CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Canonical SMILES CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Appearance Solid powder
Boiling Point Decomposes (NTP, 1992)
at 0.5kPa: 139-140 °C
Colorform Yellow crystals
YELLOW-ORANGE PRISMS
Orange crystalline solid
Density 1.294 at 77 °F (USCG, 1999)
1.36 at 22 °C
Density (at 22 °C): 1.36 g/cm³
Flash Point greater than 185 °F (NTP, 1992)
151 °C (closed cup); 153 °C (tech, open cup)
100 °C c.c.
Melting Point 115 to 117 °F (NTP, 1992)
49.0 °C
42 °C
49 °C
Physical Description Trifluralin is a yellow-orange crystalline solid. Denser than water and not soluble in water. Hence sinks in water. Melting point 48.5-49°C. Used as a selective pre-emergence herbicide.
ODOURLESS ORANGE CRYSTALS.
Description Trifluralin is a yellow-orange crystalline solid. Denser than water and not soluble in water. Hence sinks in water. Melting point 48.5-49°C. Used as a selective pre-emergence herbicide.
Trifluralin is a substituted aniline that is N,N-dipropylaniline substituted by a nitro groups at positions 2 and 6 and a trifluoromethyl group at position 4. It is an agrochemical used as a pre-emergence herbicide. It has a role as an environmental contaminant, a xenobiotic, a herbicide and an agrochemical. It is a C-nitro compound, a member of (trifluoromethyl)benzenes and a substituted aniline.
Trifluralin is used as a herbicide. No information is available on the acute (short-term), chronic (long- term), reproductive, developmental, or carcinogenic effects of trifluralin in humans. Decreased weight gain and effects on the blood and liver were observed in dogs chronically exposed to trifluralin in their diet. Skeletal abnormalities and depressed fetal weight were observed in the offspring of rodents exposed via gavage (experimentally placing the chemical in the stomach). Increased incidences of urinary tract tumors and thyroid tumors were observed in rats exposed to trifluralin in their diet. Trifluralin did not produce statistically significant increases in tumors in other studies. EPA has classified trifluralin as a Group C, possible human carcinogen (cancer-causing agent).
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life Shelf life of concentrate is more than 2 yr.
Stable in pure state, in liquid or in granular formulations.
Stable though susceptible to decomposition by ultraviolet radiation.
Solubility less than 0.1 mg/mL at 72.5° F (NTP, 1992)
7.01e-07 M
In acetone, chloroform, acetonitrile, toluene, ethyl acetate >1000, methanol 33-40, hexane 50-67, all in g/L at 25 °C
Solubility at 25 °C: 82 g/100 mL dimethylformamide; 83 g/100 mL dioxane; 44 g/100 mL methyl cellosolve; 88 g/100 mL methyl ethyl ketone
Slightly soluble in water (0.0024 g/100 mL)
In water (25 °C), 18.4 mg/L at pH = 5, 0.221 mg/L at pH 7, 0.189 mg/L at pH 9
Solubility in water, mg/l at 20 °C: 0.2 (very poor)
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Trifluralin; Elancolan; Nitran; Treficon; TRI-4; L-36352; L 36352; 36352;
Vapor Pressure 0.000199 mm Hg at 85.1 °F (NTP, 1992)
4.58e-05 mmHg
4.58X10-5 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 0.01
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PubChem Compound 5569
Last Modified Nov 11 2021
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